6-bromo-3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
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Overview
Description
6-bromo-3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound features a quinoline core substituted with bromine, phenyl, and pyrazole groups, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the bromine atom through bromination reactions. The pyrazole moiety is then constructed via cyclization reactions involving hydrazine derivatives and appropriate ketones or aldehydes. The final step involves the sulfonylation of the pyrazole ring with 4-methoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or pyrazole rings.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl and pyrazole groups makes it a candidate for interacting with biological macromolecules.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structural features suggest it could be useful in the design of drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 6-bromo-3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group is known to enhance binding affinity, while the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- 6-fluoro-3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Uniqueness
The uniqueness of 6-bromo-3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one lies in its bromine substitution, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological or material properties.
Properties
Molecular Formula |
C31H24BrN3O4S |
---|---|
Molecular Weight |
614.5 g/mol |
IUPAC Name |
6-bromo-3-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H24BrN3O4S/c1-39-23-13-15-24(16-14-23)40(37,38)35-28(20-8-4-2-5-9-20)19-27(34-35)30-29(21-10-6-3-7-11-21)25-18-22(32)12-17-26(25)33-31(30)36/h2-18,28H,19H2,1H3,(H,33,36) |
InChI Key |
YKTJPAMVOUUUEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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